
2'-Deoxyadenosine monohydrate-13C10,15N5 (hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is a deoxyribonucleoside labeled with carbon-13 and nitrogen-15 isotopes. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a building block in the chemical synthesis of nucleic acids and is often used as a precursor for synthesizing isotopically labeled phosphoramidites .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyribonucleoside structure. The process typically starts with the synthesis of labeled adenine, which is then coupled with a labeled deoxyribose sugar to form the final product. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.
Reduction: Reduction reactions can convert the compound into different nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are commonly employed
Major Products: The major products formed from these reactions include various deoxyadenosine derivatives and nucleoside analogs, which are useful in further chemical synthesis and research applications .
科学的研究の応用
2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of isotopically labeled nucleic acids for structural and functional studies.
Biology: Employed in metabolic flux analysis to study cellular metabolism and nucleic acid dynamics.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of nucleoside analogs.
Industry: Applied in the production of labeled compounds for use in diagnostic assays and imaging techniques
作用機序
The mechanism of action of 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) involves its incorporation into nucleic acids during DNA synthesis. The labeled isotopes allow for the tracking and quantification of nucleic acid synthesis and metabolism. The compound targets DNA polymerases and other enzymes involved in nucleic acid synthesis, providing insights into the molecular pathways and dynamics of DNA replication and repair .
類似化合物との比較
2’-Deoxyguanosine monohydrate-13C10,15N5: Another isotopically labeled deoxyribonucleoside used in similar research applications.
2’-Deoxycytidine monohydrate-13C10,15N5: A labeled deoxyribonucleoside used for studying DNA synthesis and metabolism.
2’-Deoxythymidine monohydrate-13C10,15N5: Used in the synthesis of labeled DNA for structural and functional studies
Uniqueness: 2’-Deoxyadenosine monohydrate-13C10,15N5 (hydrate) is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which provides distinct advantages in tracing and quantifying nucleic acid synthesis and metabolism. Its use in metabolic flux analysis and pharmacokinetic studies sets it apart from other similar compounds .
特性
分子式 |
C10H15N5O4 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
(2R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5?,6-,7-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
InChIキー |
WZJWHIMNXWKNTO-NNMPFXHLSA-N |
異性体SMILES |
[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]O)[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2].O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


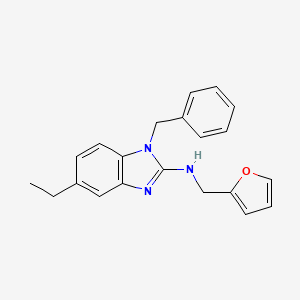
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)



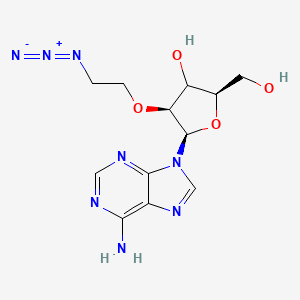


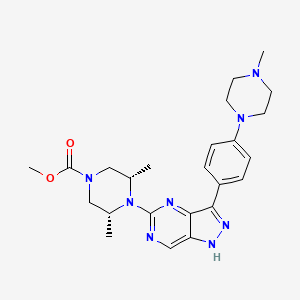
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

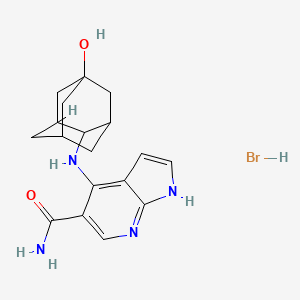
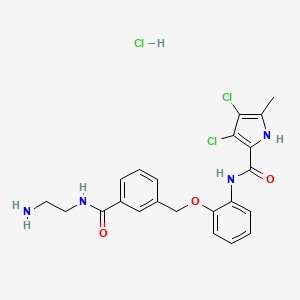
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
